N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-2-3-10-20-15-8-7-14(12-13(15)6-9-17(20)21)19-18(22)16-5-4-11-23-16/h4-5,7-8,11-12H,2-3,6,9-10H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COJWIRUUYZAKAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with a ketone in the presence of a base.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation using butyl bromide and a suitable base such as potassium carbonate.
Formation of the Furan Carboxamide Moiety: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound. The carboxamide group can be introduced by reacting the furan derivative with an appropriate amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxides.
Reduction: Reduction of the carbonyl group in the quinoline ring can yield the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the furan ring, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation
Biological Activity
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide is a synthetic organic compound belonging to the class of quinoline derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Understanding its biological activity is crucial for exploring its therapeutic applications.
The molecular structure of this compound can be described by the following characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 314.4 g/mol |
| Molecular Formula | C19H26N2O2 |
| LogP | 4.426 |
| Hydrogen Bond Acceptors Count | 5 |
| Hydrogen Bond Donors Count | 1 |
| Polar Surface Area | 46.17 Ų |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that it may inhibit enzymes involved in critical cellular processes such as DNA replication and apoptosis in cancer cells. The binding affinity to these targets can disrupt normal cellular functions, leading to cell death or modulation of signaling pathways.
Anticancer Activity
A study highlighted the anticancer potential of this compound by demonstrating its cytotoxic effects on various cancer cell lines. The compound exhibited significant inhibition of cell proliferation and induction of apoptosis in glioma cells through multiple pathways, including activation of calpain and inhibition of AKT signaling pathways .
Anti-inflammatory Properties
In preclinical evaluations, this compound was shown to possess anti-inflammatory properties. It effectively modulated the expression of pro-inflammatory cytokines and reduced inflammatory markers in animal models. The results indicated a potential for developing this compound as a therapeutic agent for inflammatory diseases .
Neuroprotective Effects
Research has also explored the neuroprotective effects of this compound. It was found to protect neuronal cells from oxidative stress-induced damage, suggesting its applicability in neurodegenerative disorders .
Research Findings Summary
The following table summarizes key research findings related to the biological activity of the compound:
Scientific Research Applications
Research has demonstrated that N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide exhibits various biological activities:
Anticancer Activity
Several studies have highlighted the anticancer properties of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
In vitro studies on human cancer cell lines (e.g., MCF-7 and HCT116) indicated that the compound exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity. The mechanism involves the modulation of apoptotic pathways, with increased pro-apoptotic proteins like Bax and decreased anti-apoptotic proteins like Bcl-2 observed upon treatment .
Antimicrobial Properties
The compound also displays antimicrobial activity against a range of pathogens.
Case Study:
Research indicated that this compound showed significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be effective at low concentrations .
Potential Therapeutic Applications
Given its promising biological activities, this compound is being explored for several therapeutic applications:
Cancer Treatment
The compound's ability to induce apoptosis in cancer cells positions it as a potential candidate for developing new anticancer therapies.
Infectious Diseases
Its antimicrobial properties suggest potential use in treating bacterial infections, particularly those resistant to conventional antibiotics.
Comparison with Similar Compounds
N-(1-Acetyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-furamide
This compound () shares the tetrahydroquinoline core and furan-2-carboxamide group but differs in substituents:
- Position 1 : Acetyl group (vs. butyl in the target compound).
- Positions 2 and 4: Trimethyl and phenyl groups (vs.
Implications :
- Steric hindrance from trimethyl and phenyl groups could alter binding interactions in biological systems.
(R)-N-(4-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide (Baxdrostat)
Baxdrostat () incorporates a fused tetrahydroisoquinoline system and a propionamide group:
- Core Structure: Tetrahydroquinoline fused with tetrahydroisoquinoline (vs. standalone tetrahydroquinoline).
- Substituent : Propionamide at position 8 (vs. furan-2-carboxamide at position 6).
Implications :
- The fused bicyclic system may enhance structural rigidity and target selectivity.
- Propionamide’s shorter alkyl chain (vs. furan) could reduce steric bulk but limit aromatic interactions .
Heterocyclic Modifications
Thiophene-2-carboximidamide Derivatives
describes analogs where the furan-2-carboxamide is replaced with a thiophene-2-carboximidamide:
- Heterocycle : Thiophene (sulfur-containing) vs. furan (oxygen-containing).
- Functional Group : Carboximidamide (NH-C=NH) vs. carboxamide (NH-C=O).
Implications :
- Thiophene’s larger atomic radius and polarizability may enhance hydrophobic interactions.
Reaction Products with Heteroaromatic Substituents
highlights compounds like N-(4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiazol-2-yl)oxazole-5-carboxamide, which replace the furan with thiazolyl-oxazole systems:
- Heterocycles : Thiazole and oxazole (vs. furan).
Implications :
- Thiazole’s nitrogen and sulfur atoms could modulate electronic properties and metal-binding capacity.
- Oxazole’s electron-deficient nature may alter π-stacking dynamics .
Comparative Data Table
Research Findings and Implications
- Heterocyclic Influence : Furan’s oxygen vs. thiophene’s sulfur may lead to differences in metabolic stability; sulfur-containing analogs are often more resistant to oxidative degradation .
- Steric and Electronic Effects : Bulky substituents (e.g., trimethyl-phenyl in ) could hinder binding to flat enzymatic pockets, whereas smaller groups (e.g., propionamide in Baxdrostat) may favor target engagement .
Q & A
Basic: What synthetic methodologies are commonly employed to synthesize N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide?
Answer:
The compound can be synthesized via amide bond formation between a furan-2-carboxylic acid derivative and a substituted tetrahydroquinoline amine. Key steps include:
- Acyl chloride activation : React furan-2-carboxylic acid with thionyl chloride (SOCl₂) to generate the reactive acyl chloride intermediate .
- Coupling reaction : Combine the acyl chloride with 1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine in the presence of a base (e.g., triethylamine) to facilitate nucleophilic substitution .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (chloroform/methanol) to isolate the product .
Advanced: How can enantiomeric resolution of this compound be achieved, and what analytical techniques validate stereochemical purity?
Answer:
- Chiral separation : Employ supercritical fluid chromatography (SFC) with a Chiralpak AD-H column and isopropyl alcohol/CO₂ mobile phase (50% modifier, 100 bar pressure) .
- Validation :
- Optical rotation : Measure specific rotation ([α]²⁵D) to confirm enantiomeric excess (e.g., −18.0° for (S)-enantiomer) .
- Chiral HPLC : Use a Daicel Chiralcel OD-H column with n-hexane/isopropanol (80:20) to verify ≥99% enantiomeric purity .
- X-ray crystallography : Resolve absolute configuration via single-crystal analysis (e.g., P2₁ space group, R factor <0.05) .
Basic: What spectroscopic and chromatographic techniques are critical for structural characterization?
Answer:
- 1H/13C NMR : Confirm substituent integration and coupling patterns (e.g., δ 8.02–7.99 ppm for furan protons, δ 3.70–3.65 ppm for chiral center protons) .
- IR spectroscopy : Identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and amide N–H bending (~1550 cm⁻¹) .
- Mass spectrometry (ESI-HRMS) : Verify molecular weight (e.g., observed m/z 369.2118 vs. calculated 369.2107 for C₂₁H₂₉N₄S) .
- HPLC : Assess purity (>95%) using a C18 column and UV detection at 254 nm .
Advanced: How can molecular docking studies guide the prediction of biological targets for this compound?
Answer:
- Target selection : Prioritize proteins with structural similarity to known furan-carboxamide targets (e.g., VEGFR-2, DNA polymerase) .
- Software tools : Use AutoDock Vina or Schrödinger Maestro for docking simulations. Set grid boxes around active sites (e.g., ATP-binding pocket of kinases) .
- Validation : Compare docking scores (e.g., −9.2 kcal/mol for VEGFR-2 inhibition) with positive controls and validate via MD simulations (RMSD <2.0 Å) .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
- Assay standardization : Cross-validate IC₅₀ values using consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., 48h vs. 72h incubation) .
- Structural analogs : Compare activity trends with derivatives (e.g., thiophene vs. furan substitutions) to identify critical pharmacophores .
- Orthogonal assays : Confirm antiviral activity via plaque reduction neutralization tests (PRNT) if initial docking data conflicts with in vitro results .
Basic: How is purity assessed and quantified during synthesis?
Answer:
- HPLC : Use a C18 column (5 µm, 4.6 × 150 mm) with isocratic elution (acetonitrile/water, 70:30) and UV detection at 254 nm. Purity ≥95% is typical .
- Melting point : Determine consistency with literature values (e.g., 180–182°C) to detect impurities .
Advanced: What role do substituents on the tetrahydroquinoline and furan moieties play in modulating bioactivity?
Answer:
- Tetrahydroquinoline modifications :
- Furan substitutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
